Benzene, 1-iodo-4-(phenylthio)-
CAS No.: 88519-49-7
Cat. No.: VC8005793
Molecular Formula: C12H9IS
Molecular Weight: 312.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88519-49-7 |
|---|---|
| Molecular Formula | C12H9IS |
| Molecular Weight | 312.17 g/mol |
| IUPAC Name | 1-iodo-4-phenylsulfanylbenzene |
| Standard InChI | InChI=1S/C12H9IS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H |
| Standard InChI Key | SZOYJRZFRWCAEL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)I |
| Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Iodo-4-(phenylthio)benzene consists of a benzene ring substituted at the para-positions with an iodine atom and a phenylthio (–SPh) group. The iodine atom introduces significant electron-withdrawing effects, while the sulfur atom in the thioether group contributes to polarizability and nucleophilic reactivity. The compound’s IUPAC name is 1-iodo-4-(phenylsulfanyl)benzene, and its canonical SMILES representation is C1=CC=C(C=C1)SC2=CC=C(C=C2)I.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉IS |
| Molecular Weight | 312.17 g/mol |
| Solubility | Soluble in DMSO, DCM, THF |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) facilitates its use in synthetic organic chemistry .
Synthesis and Manufacturing
Nickel-Catalyzed C–S Coupling
A robust method for synthesizing 1-iodo-4-(phenylthio)benzene involves nickel-catalyzed reductive coupling between iodobenzene derivatives and thiophenol. As demonstrated in recent studies, this approach employs NiCl₂(dme) (nickel chloride dimethoxyethane complex) as a catalyst and Mn (manganese) as a reducing agent under mild conditions . The reaction proceeds via a single-electron transfer (SET) mechanism, enabling efficient C–S bond formation at room temperature.
Representative Procedure:
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Combine 4-iodobromobenzene (1.0 equiv), thiophenol (1.2 equiv), NiCl₂(dme) (5 mol%), and Mn powder (2.0 equiv) in anhydrous DMF.
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Stir the mixture at 25°C under nitrogen for 12 hours.
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Purify the crude product via column chromatography (hexane/ethyl acetate = 20:1) to yield 1-iodo-4-(phenylthio)benzene in 78% yield .
Alternative Routes
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Ullmann-Type Coupling: Copper-catalyzed coupling of 1,4-diiodobenzene with thiophenol at elevated temperatures (80–100°C) in the presence of CuI and 1,10-phenanthroline .
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Nucleophilic Aromatic Substitution: Reaction of 4-fluoro-1-iodobenzene with sodium thiophenolate in DMSO at 60°C.
Chemical Reactivity and Functionalization
Cross-Coupling Reactions
The iodine substituent undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkynyl derivatives. For example:
These reactions proceed in >80% yield under standard conditions (THF, K₂CO₃, 80°C) .
Oxidation of the Thioether Group
The phenylthio group can be oxidized to sulfoxide or sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) or H₂O₂/AcOH:
This transformation modulates electronic properties for applications in drug design .
Applications in Scientific Research
Pharmaceutical Intermediate
1-Iodo-4-(phenylthio)benzene serves as a precursor to sulfone-containing drugs, which are prevalent in antiviral and anticancer therapies. For instance, derivatives of this compound inhibit tyrosine kinase enzymes by binding to their ATP pockets .
Materials Science
The compound’s extended π-system and sulfur atom enable its use in:
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Conductive polymers: As a monomer in poly(arylene sulfide) synthesis.
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Liquid crystals: Modifying mesogenic properties through halogen bonding.
Catalysis
In palladium catalysis, the phenylthio group acts as a directing group for C–H functionalization, enabling regioselective arylation of arenes .
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